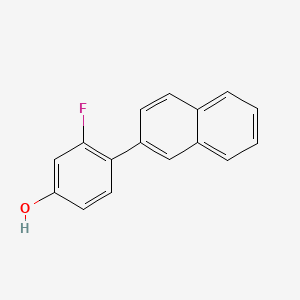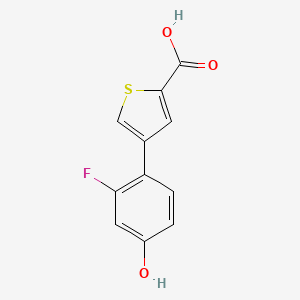
2-Fluoro-5-(naphthalen-2-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(naphthalen-2-yl)phenol, 95% (2F5N) is a synthetic compound used in scientific research. It is a member of the family of phenolic compounds and has been studied for its potential applications in biological and medical research. The chemical structure of 2F5N consists of a phenol group with two fluorine atoms attached to the benzene ring. The compound has been used in various studies related to its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Mechanism of Action
The exact mechanism of action of 2-Fluoro-5-(naphthalen-2-yl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the regulation of cell signaling pathways. In particular, it is thought to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine, which can result in a variety of physiological effects.
Biochemical and Physiological Effects
2-Fluoro-5-(naphthalen-2-yl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that the compound can act as an inhibitor of certain enzymes involved in the regulation of cell signaling pathways, such as acetylcholinesterase. In addition, 2-Fluoro-5-(naphthalen-2-yl)phenol, 95% has been shown to inhibit mitochondrial respiration and protein kinase C. These effects can lead to a variety of physiological responses, such as increased alertness, improved memory, and increased muscle strength.
Advantages and Limitations for Lab Experiments
2-Fluoro-5-(naphthalen-2-yl)phenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively inexpensive and easy to synthesize. In addition, the compound has been studied extensively, so its effects are well-understood. However, one limitation is that the compound has a relatively short half-life, so it must be used quickly after synthesis.
Future Directions
There are several potential future directions for the use of 2-Fluoro-5-(naphthalen-2-yl)phenol, 95%. One potential direction is to use the compound in studies of the regulation of gene expression. In addition, the compound could be used in studies of the inhibition of other enzymes involved in cell signaling pathways. Furthermore, 2-Fluoro-5-(naphthalen-2-yl)phenol, 95% could be used in studies of the regulation of cell growth and differentiation. Finally, the compound could be used in studies of the effects of various drugs on the biochemical and physiological processes in the body.
Synthesis Methods
2-Fluoro-5-(naphthalen-2-yl)phenol, 95% can be synthesized using a variety of methods. The most common method is the condensation reaction between 2-naphthol and fluorobenzene in the presence of a base catalyst. This reaction produces 2-Fluoro-5-(naphthalen-2-yl)phenol, 95% along with a small amount of by-products. Other methods for synthesizing 2-Fluoro-5-(naphthalen-2-yl)phenol, 95% include the use of a Grignard reagent, a Friedel-Crafts alkylation reaction, and a palladium-catalyzed cross-coupling reaction.
Scientific Research Applications
2-Fluoro-5-(naphthalen-2-yl)phenol, 95% has been used in various scientific research applications. It has been used in studies related to its biochemical and physiological effects, as well as its potential applications in laboratory experiments. For example, 2-Fluoro-5-(naphthalen-2-yl)phenol, 95% has been used in studies of the inhibition of mitochondrial respiration, the inhibition of protein kinase C, and the inhibition of the enzyme acetylcholinesterase. In addition, 2-Fluoro-5-(naphthalen-2-yl)phenol, 95% has been used in studies of the regulation of gene expression, the regulation of cell signaling pathways, and the regulation of cell growth and differentiation.
Properties
IUPAC Name |
2-fluoro-5-naphthalen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-15-8-7-14(10-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXSXZOAKKEVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684326 |
Source


|
| Record name | 2-Fluoro-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-87-8 |
Source


|
| Record name | 2-Fluoro-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














